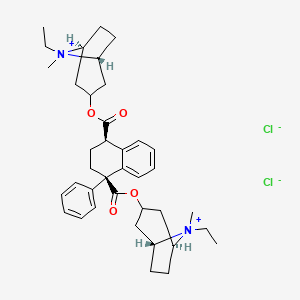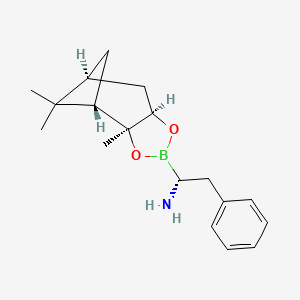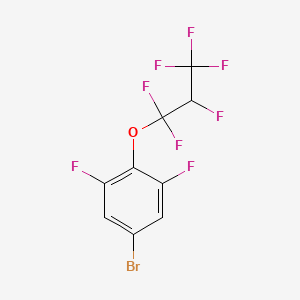
5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromouridine 5’-triphosphate (5-BrUTP) is a brominated form of UTP that is used to label RNA during transcription . The newly-transcribed RNA labeled with 5-BrUTP is then evaluated immunologically with antibodies .
Synthesis Analysis
5-Bromouridine (abbreviated BrUrd, 5BrU, br5Urd or rarely the one letter code B) is a uridine derivative with a bromo substituent at the fifth carbon . It is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations .Molecular Structure Analysis
The empirical formula of 5-Bromouridine 5’-triphosphate sodium salt is C9H14BrN2O15P3 . Its molecular weight on a free acid basis is 563.04 .Chemical Reactions Analysis
5-BrUTP is used to label RNA during transcription . The newly-transcribed RNA labeled with 5-BrUTP is then evaluated immunologically with antibodies . This approach has been used to detect or measure RNA transcription with a variety of imaging and molecular methods .Physical And Chemical Properties Analysis
5-Bromouridine 5’-triphosphate sodium salt is a powder . It should be stored at -20°C . Its SMILES string is OP(OP(OP(O)(O)=O)(O)=O)(OC[C@H]1OC@@HC(NC2=O)=O)C@H[C@@H]1O)=O. [Na] .Scientific Research Applications
RNA Labeling
5-BrUTP is commonly used in the labeling of ribonucleic acids (RNA). This is achieved by incorporating 5-BrUTP into the RNA during the transcription process . The labeled RNA can then be detected immunologically with antibodies .
Transcription Analysis
5-BrUTP is used to measure transcription rates in cells. By incorporating 5-BrUTP into newly synthesized RNA, researchers can track the production of RNA in cells over time . This can be particularly useful in studying gene expression levels in different conditions .
Chromosome Intermingling Studies
5-BrUTP has been used to study the intermingling of chromosomes between different cell types. For example, it has been used to infer the chromosome intermingling between embryonic stem (ES) cells (both differentiated and undifferentiated) and terminally differentiated NIH3T3 cells .
In Vivo Transcription Analysis
5-BrUTP has been used to label nascent RNA in in vivo transcription analysis using fibroblasts . This allows researchers to study the transcription process in a living organism, providing more physiologically relevant data .
Cell Transfection Studies
5-BrUTP has been used in studies involving the transfection of cells. For example, it has been used to label RNA in transfected MDA-MB-231 cells . This can help researchers track the fate of the transfected genetic material and its transcriptional activity .
Nuclear Run-On Experiments
5-BrUTP has been used to label RNA for nuclear run-on experiments . These experiments allow researchers to measure the rate of transcription of specific genes in the nucleus of a cell .
Safety And Hazards
5-Bromouridine 5’-triphosphate sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and to rinse thoroughly with water for at least 15 minutes, respectively .
Future Directions
5-BrUTP has been used to infer the chromosome intermingling between embryonic stem (ES) cells (differentiated and undifferentiated) and terminally differentiated NIH3T3 cells . It has also been used to label nascent RNA in in vivo transcription analysis using fibroblasts . These applications suggest potential future directions in the study of RNA transcription and cellular differentiation .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final coupling of these intermediates to form the target molecule. The key steps in the synthesis pathway include the protection of functional groups, nucleophilic substitution reactions, and deprotection reactions.", "Starting Materials": [ "Uridine", "Bromine", "Triphosphoric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Uridine is reacted with acetic anhydride and methanol to form uridine acetate", "Step 2: Uridine acetate is treated with sodium hydroxide to form uridine", "Step 3: Uridine is reacted with bromine in the presence of acetic acid to form 5-bromouridine", "Step 4: 5-bromouridine is treated with triphosphoric acid in the presence of tetra-n-butylammonium hydrogen sulfate to form 5-bromouridine 5/'-triphosphate", "Step 5: 5-bromouridine 5/'-triphosphate is treated with sodium hydroxide to form 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM'" ] } | |
CAS RN |
161848-60-8 |
Product Name |
5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM |
Molecular Formula |
C9H10BrN2Na4O15P3 |
Molecular Weight |
650.964463 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)
![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)
